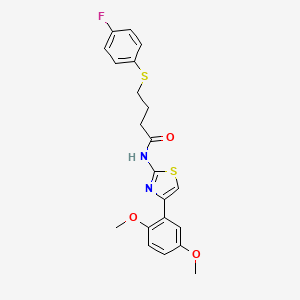
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethoxybenzaldehyde with thioamide under acidic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated reagent.
Coupling with Butanamide: The final step involves coupling the thiazole intermediate with butanamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-based antibiotics.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups, which are known for their enhanced biological activity.
生物活性
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₈H₁₈F₁N₂O₂S
- Molecular Weight : 346.41 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring, a fluorophenyl group, and a dimethoxyphenyl moiety, which contribute to its unique biological properties.
Research indicates that this compound exhibits significant activity as a serotonin receptor agonist. Specifically, it targets the 5-HT2A receptor, which is implicated in various neuropsychiatric conditions. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for disorders such as depression and anxiety .
1. Serotonergic Activity
Studies have shown that this compound activates serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. This activation is associated with increased neuroplasticity and may contribute to its antidepressant-like effects. In animal models, doses ranging from 0.1 to 3 mg/kg have been tested, resulting in observable behaviors indicative of serotonergic activity .
2. Neuroprotective Effects
The compound has demonstrated neuroprotective properties by promoting the expression of genes involved in neuroplasticity within the frontal cortex. This suggests potential applications in treating neurodegenerative diseases or cognitive impairments .
3. Anti-inflammatory Properties
Preliminary studies indicate that this compound may possess anti-inflammatory effects. It has been shown to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation .
Table 1: Summary of Key Studies on this compound
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its serotonergic and anti-inflammatory actions.
- Structural Modifications : Exploring structural analogs to enhance potency and selectivity for specific receptor subtypes.
特性
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-26-15-7-10-19(27-2)17(12-15)18-13-29-21(23-18)24-20(25)4-3-11-28-16-8-5-14(22)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYHNUAEKSGVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














